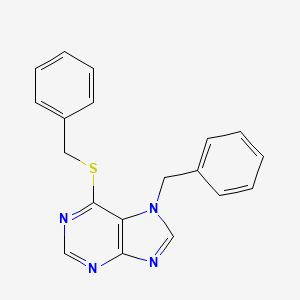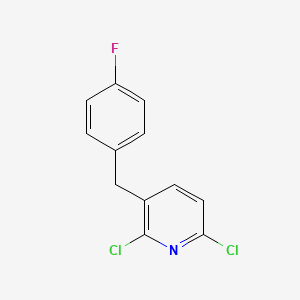![molecular formula C10H22ClNO3S2 B13999401 4-[2-(2-Ethylsulfonylethylsulfanyl)ethyl]morpholine CAS No. 13137-91-2](/img/structure/B13999401.png)
4-[2-(2-Ethylsulfonylethylsulfanyl)ethyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(2-Ethylsulfonylethylsulfanyl)ethyl]morpholine is an organic compound with the molecular formula C10H21NO3S2.
Vorbereitungsmethoden
The synthesis of 4-[2-(2-Ethylsulfonylethylsulfanyl)ethyl]morpholine typically involves a multi-step processThe reaction conditions often require the use of a base such as sodium hydroxide and an organic solvent like dichloromethane .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
4-[2-(2-Ethylsulfonylethylsulfanyl)ethyl]morpholine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfone group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions include sulfoxides, sulfides, and substituted morpholine derivatives .
Wissenschaftliche Forschungsanwendungen
4-[2-(2-Ethylsulfonylethylsulfanyl)ethyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-[2-(2-Ethylsulfonylethylsulfanyl)ethyl]morpholine involves its interaction with specific molecular targets. The ethylsulfonylethylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction may occur through the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Vergleich Mit ähnlichen Verbindungen
4-[2-(2-Ethylsulfonylethylsulfanyl)ethyl]morpholine can be compared with other morpholine derivatives, such as:
Morpholine: A simpler compound with a wide range of applications in organic synthesis and industry.
4-(2-{[2-(Ethylsulfonyl)ethyl]sulfanyl}ethyl)morpholine: A closely related compound with similar chemical properties but different substituents.
Eigenschaften
CAS-Nummer |
13137-91-2 |
|---|---|
Molekularformel |
C10H22ClNO3S2 |
Molekulargewicht |
303.9 g/mol |
IUPAC-Name |
4-[2-(2-ethylsulfonylethylsulfanyl)ethyl]morpholine;hydrochloride |
InChI |
InChI=1S/C10H21NO3S2.ClH/c1-2-16(12,13)10-9-15-8-5-11-3-6-14-7-4-11;/h2-10H2,1H3;1H |
InChI-Schlüssel |
MDGADFIEPGYECS-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)CCSCCN1CCOCC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-methyl-4-[[3-methyl-4-(3-oxobutanoylamino)phenyl]methyl]phenyl]-3-oxobutanamide](/img/structure/B13999318.png)




![Acetamide, N-[3-[(3-nitrophenyl)methoxy]phenyl]-](/img/structure/B13999358.png)
![3,3'-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(6-methoxyphenol)](/img/structure/B13999361.png)

![1-(2,4-dichlorophenyl)-N-[4-[(2,4-dichlorophenyl)methylideneamino]piperazin-1-yl]methanimine](/img/structure/B13999375.png)

![6-n-Octylperhydrobenz[de]anthracene](/img/structure/B13999384.png)
![2-(2-chloroethyl)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B13999386.png)
![3-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride](/img/structure/B13999394.png)

